
bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine
Overview
Description
Bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine: is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by the presence of two oxazoline rings attached to a central amine group, with each oxazoline ring further substituted with a phenyl group. The stereochemistry of the oxazoline rings is specified as (S), indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine typically involves the reaction of 2-aminophenyl derivatives with chiral oxazoline precursors. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the oxazoline rings are introduced via a Suzuki-Miyaura coupling reaction . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nitric acid, halogens; reactions are conducted under controlled temperature conditions to prevent over-substitution.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives with altered oxidation states.
Substitution: Substituted phenyl derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry: In chemistry, bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic reactions, such as cross-coupling and polymerization reactions .
Biology: The compound has applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows it to interact selectively with biological molecules, making it useful in the development of chiral drugs and bioactive compounds .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development .
Industry: Industrially, the compound is used in the synthesis of advanced materials, such as polymers and resins. Its ability to form stable complexes with metals also makes it useful in the production of catalysts for various chemical processes .
Mechanism of Action
The mechanism of action of bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral oxazoline rings allow it to bind selectively to these targets, modulating their activity. In catalytic applications, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical transformations .
Comparison with Similar Compounds
Bisphenol A: A widely used industrial compound with two hydroxyphenyl groups linked by a methylene bridge.
Bis(2-benzylideneimino)phenylamine: A compound with similar structural features, used as a ligand in coordination chemistry.
Bis(benzimidazole) complexes: Compounds with benzimidazole rings, known for their biological and catalytic properties.
Uniqueness: Bis(2-((S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)amine is unique due to its chiral oxazoline rings, which impart specific stereochemical properties. This chiral nature allows for selective interactions with biological molecules and metal centers, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O2/c1-3-11-21(12-4-1)27-19-34-29(32-27)23-15-7-9-17-25(23)31-26-18-10-8-16-24(26)30-33-28(20-35-30)22-13-5-2-6-14-22/h1-18,27-28,31H,19-20H2/t27-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJWYGLETUBABU-VSGBNLITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2NC3=CC=CC=C3C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2NC3=CC=CC=C3C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



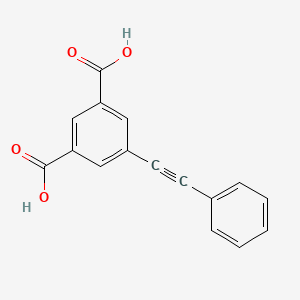
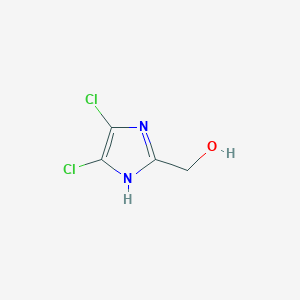


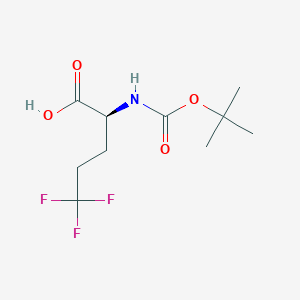
![(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B3178246.png)
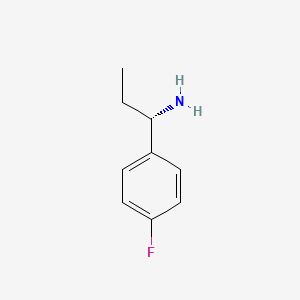

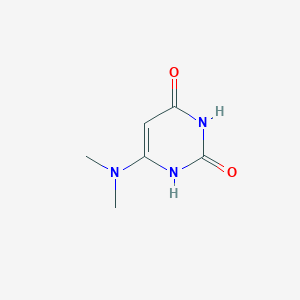
![Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine](/img/structure/B3178271.png)
![(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine](/img/structure/B3178286.png)


